molecular formula C8H9FN2O3S B2480139 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide CAS No. 1325307-28-5

2-[(2-Fluorophenyl)sulfonyl]acetohydrazide

Cat. No. B2480139
CAS RN: 1325307-28-5
M. Wt: 232.23
InChI Key: KHULBPIWPMCVKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide and sulfonyl derivatives, including those similar to 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide, often involves innovative methods to attach the sulfonyl group to different molecular structures. One study demonstrates the synthesis of sulfone derivatives containing a sulfonohydrazide moiety, revealing methods that could be applicable to synthesizing this compound derivatives with antibacterial activities (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized using techniques like NMR, HRMS, and crystallography. These methods provide insights into the electron delocalization and bond lengths within sulfonamide compounds, which are crucial for understanding their reactivity and properties. For example, acyclic sulfur−nitrogen compounds have been studied for their crystal and molecular structures, offering potential parallels (Haas et al., 1996).

Chemical Reactions and Properties

Sulfonyl compounds participate in various chemical reactions, such as fluoroalkylation, indicating the reactivity of the sulfonyl fluoride group. These reactions are fundamental for creating a diverse range of fluorinated products, highlighting the versatility of sulfonamide compounds (Zhao et al., 2012).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, thermal stability, and crystallinity, are critical for their application in various fields. Research on fluoropolymers containing sulfonyl units demonstrates the importance of these properties for practical applications, such as in fuel-cell technology (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties of sulfonamide and sulfonyl compounds, such as acidity, electrophilicity, and reactivity towards nucleophiles, are pivotal for their utility in synthetic chemistry and biological applications. The study on the synthesis and application of a protected glycosyl donor showcases the reactivity and utility of sulfonamide derivatives in carbohydrate chemistry, which could be relevant for understanding the chemical properties of this compound (Spjut et al., 2010).

Scientific Research Applications

Antibacterial Agents

  • A study by (Li et al., 2020) synthesized new sulfone derivatives containing a sulfonohydrazide moiety, including a compound similar to 2-[(2-Fluorophenyl)sulfonyl]acetohydrazide. This compound showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.

Anticancer Agents

  • (Han et al., 2018) synthesized derivatives of this compound, which exhibited anticancer activity against prostate cancer cell lines.
  • Another study by (Al-Said et al., 2011) found that certain derivatives of this compound had better activity against human breast cancer cells compared to Doxorubicin, a reference drug.

Anti-Inflammatory Agents

  • (Bhat et al., 2020) synthesized derivatives of this compound that demonstrated significant anti-inflammatory and analgesic effects, as well as reduced ulcerogenic activity.

Synthesis of Other Compounds

  • (Spjut et al., 2010) used a similar compound in the synthesis of a protected glycosyl donor, showcasing its utility in carbohydrate chemistry.
  • A study by (Xu et al., 2019) and (Nie et al., 2020) demonstrated the application of related compounds in the synthesis of sulfonyl fluorides, important in chemical biology and drug discovery.

Other Applications

  • (Barua et al., 2016) explored derivatives of this compound for their potential as inhibitors of human carbonic anhydrase, an enzyme relevant in various physiological processes.

Safety and Hazards

The safety information available indicates that “2-[(2-Fluorophenyl)sulfonyl]acetohydrazide” should be handled with caution. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-3-1-2-4-7(6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHULBPIWPMCVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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